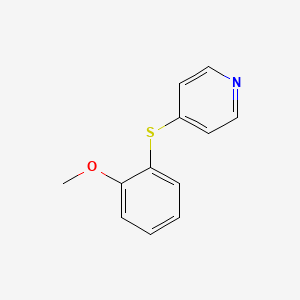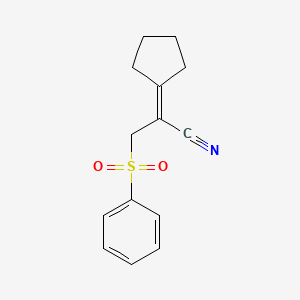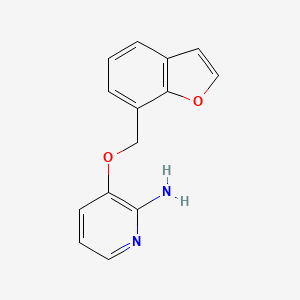![molecular formula C18H4Cl2F18Ge B12591905 Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- CAS No. 650583-80-5](/img/structure/B12591905.png)
Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germano, diclorobis[2,4,6-tris(trifluorometil)fenil]-: es un compuesto químico caracterizado por la presencia de germano (GeH4) y dos grupos diclorobis unidos a unidades de 2,4,6-tris(trifluorometil)fenil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Germano, diclorobis[2,4,6-tris(trifluorometil)fenil]- generalmente implica la reacción de 1,3,5-tris(trifluorometil)benceno con butil-litio en éter/hexano para formar 2,4,6-tris(trifluorometil)fenil-litio . Este intermedio se hace reaccionar luego con germano (GeH4) en condiciones controladas para obtener el compuesto deseado.
Métodos de producción industrial: Si bien los métodos específicos de producción industrial de este compuesto no están ampliamente documentados, el enfoque general implica ampliar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura y la elección del solvente, para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: Germano, diclorobis[2,4,6-tris(trifluorometil)fenil]- experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados de un estado de oxidación superior.
Reducción: Las reacciones de reducción pueden convertir el compuesto en especies de menor estado de oxidación.
Sustitución: Los grupos diclorobis se pueden sustituir por otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4).
Sustitución: Se emplean reactivos como reactivos de Grignard (RMgX) y compuestos de organolitio (RLi).
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de germano de estado de oxidación superior, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de germano funcionalizados.
Aplicaciones Científicas De Investigación
Química: Germano, diclorobis[2,4,6-tris(trifluorometil)fenil]- se utiliza en la síntesis de materiales avanzados y como precursor de varios compuestos de organogermanio .
Biología y medicina: Las características estructurales únicas del compuesto lo convierten en un candidato para la investigación en química medicinal, particularmente en el desarrollo de nuevos productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de Germano, diclorobis[2,4,6-tris(trifluorometil)fenil]- implica su interacción con objetivos moleculares específicos. La estructura única del compuesto le permite participar en diversas reacciones químicas, influyendo en vías relacionadas con la oxidación, la reducción y la sustitución. Estas interacciones están mediadas por la presencia de los grupos germano y diclorobis, que facilitan la reactividad y la estabilidad del compuesto .
Comparación Con Compuestos Similares
Compuestos similares:
2,4,6-Tris(trifluorometil)fenil-litio: Un precursor en la síntesis de Germano, diclorobis[2,4,6-tris(trifluorometil)fenil]-.
Compuestos de 2,4,6-tris(trifluorometil)fenil-boro: Estos compuestos comparten características estructurales y patrones de reactividad similares.
Singularidad: Germano, diclorobis[2,4,6-tris(trifluorometil)fenil]- es único debido a la presencia de grupos germano y diclorobis, que imparten propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso para aplicaciones específicas en investigación científica e industria .
Propiedades
Número CAS |
650583-80-5 |
|---|---|
Fórmula molecular |
C18H4Cl2F18Ge |
Peso molecular |
705.7 g/mol |
Nombre IUPAC |
dichloro-bis[2,4,6-tris(trifluoromethyl)phenyl]germane |
InChI |
InChI=1S/C18H4Cl2F18Ge/c19-39(20,11-7(15(27,28)29)1-5(13(21,22)23)2-8(11)16(30,31)32)12-9(17(33,34)35)3-6(14(24,25)26)4-10(12)18(36,37)38/h1-4H |
Clave InChI |
ZSPYWXGELGBOJP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)[Ge](C2=C(C=C(C=C2C(F)(F)F)C(F)(F)F)C(F)(F)F)(Cl)Cl)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)

![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)

![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)

![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)
![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)
